molecular formula C16H14F3N3O4S B2974764 N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1421468-56-5

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2974764
CAS RN: 1421468-56-5
M. Wt: 401.36
InChI Key: WEKVODJFAZAGTO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a furan ring, a pyrazole ring, a benzenesulfonamide group, and a trifluoromethoxy group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, furan compounds can be synthesized from carbohydrate-based furfural . Pyrazole compounds can be synthesized from hydrazines and 1,3-diketones .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The furan ring provides aromaticity, the pyrazole ring contains two nitrogen atoms, and the benzenesulfonamide and trifluoromethoxy groups add additional complexity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the furan and pyrazole rings, as well as the benzenesulfonamide and trifluoromethoxy groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Furan compounds are typically colorless, volatile liquids . The presence of the trifluoromethoxy group could potentially increase the compound’s stability .

Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing derivatives of similar compounds for potential therapeutic applications. For instance, Ş. Küçükgüzel et al. (2013) synthesized novel derivatives aiming for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Their studies reveal the potential therapeutic benefits of such compounds without causing significant tissue damage compared to controls, showing promise for development into therapeutic agents (Ş. Küçükgüzel et al., 2013).

Antimicrobial Activity

Several studies have synthesized compounds to evaluate their antimicrobial efficacy. For example, S. Y. Hassan et al. (2013) synthesized 2-pyrazoline derivatives with benzenesulfonamide moieties and tested their antimicrobial activity against various bacterial strains and fungi, showing potential as antimicrobial agents (S. Y. Hassan et al., 2013).

Anticancer Activity

Research into the synthesis of new compounds includes the exploration of anticancer properties. Anuj Kumar et al. (2015) synthesized hybrid molecules combining benzenesulfonohydrazide and benzenesulfonamide cyclic imide, which were evaluated for anticancer activity against various human cancer cell lines. Some compounds exhibited promising anticancer activity, particularly against ovary (PA-1) and liver (Hep G2) cancer cell lines (Anuj Kumar et al., 2015).

Anti-Inflammatory Activity

Investigations into the anti-inflammatory properties of compounds have been conducted, as seen in the work by G. Syrova et al. (2022), who explored the anti-inflammatory action of coxibs on serum ceruloplasmin levels in a rat model. Their findings indicate significant anti-inflammatory activity, highlighting the potential therapeutic benefits of such compounds (G. Syrova et al., 2022).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. It could potentially be used in a variety of chemical reactions due to the presence of multiple functional groups .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. This includes wearing appropriate personal protective equipment and working in a well-ventilated area .

Future Directions

The potential applications of this compound could be vast, given the presence of multiple functional groups. It could potentially be used in the development of new pharmaceuticals, in chemical synthesis, or in materials science .

properties

IUPAC Name

N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O4S/c1-22-14(15-3-2-8-25-15)9-11(21-22)10-20-27(23,24)13-6-4-12(5-7-13)26-16(17,18)19/h2-9,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKVODJFAZAGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

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